1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone
Overview
Description
“1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C14H12O5 . It is also known by other names such as “2,3’,4,4’-Tetrahydrodeoxybenzoin” and "Ethanone, 1- (2,4-dihydroxyphenyl)-2- (3,4-dihydroxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The compound has a molecular weight of 260.242 Da and a monoisotopic mass of 260.068481 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 554.9±40.0 °C at 760 mmHg, and a flash point of 303.5±23.8 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.91, and its ACD/LogD (pH 7.4) is 1.75 .Scientific Research Applications
Ethanone, 1-(2-hydroxy-5-methyl phenyl) has shown promising anti-microbial properties against Staphylococcus aureus proteins, particularly binding effectively with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
A synthesized compound with similar structure demonstrated potential pharmaceutical applications, achieving a 73% yield under optimized conditions using acetone, K2CO3, and prenyl bromide (Zhou Jin-xia, 2010).
The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits promising physicochemical properties, showing potential for energy transfer between ligand and Eu3+ electron levels under femtosecond laser excitation (J. Hanuza et al., 2018).
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a new photoremovable protecting group, effectively releases various carboxylic acids when photolyzed, yielding 70-85% isolated yields (Walters N. Atemnkeng et al., 2003).
Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with various 4-aryl thiosemicarbazides led to unexpected product formations (I. Chaaban et al., 2016).
3,5-diaryl-4,5-dihydro-1H-pyrazoles, including 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole, have been identified as potent tyrosinase inhibitors (Zhi-Fen Zhou et al., 2013).
Synthesized compounds, including those related to 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone, have shown good antimicrobial activity against various bacteria and fungi (D. Ashok et al., 2014).
Novel derivatives of this compound have displayed antiproliferative activity against human cancer cell lines, especially when containing hydrophobic substituents in the benzenediol rings (J. Matysiak et al., 2016).
Certain derivatives have also shown antifungal activity against phytopathogenic fungi, with specific compounds being more active against certain pathogens (Tseden Nandinsuren et al., 2016).
1-(2,5-dihydroxyphenyl)ethanone has been identified as having significant potential as an anti-platelet agent (K. G. Akamanchi et al., 1999).
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-9-2-3-10(13(18)7-9)12(17)5-8-1-4-11(16)14(19)6-8/h1-4,6-7,15-16,18-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCQSOORVAXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409402 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-66-7 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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